Uridine, 4'-C-methyl-
Overview
Description
Uridine, 4’-C-methyl-, is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of uridine, which is one of the four standard nucleosides found in RNA. The modification involves the addition of a methyl group at the 4’ position of the ribose sugar, which can influence the compound’s biochemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 4’-C-methyl-, typically involves the methylation of uridine at the 4’ position. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of Uridine, 4’-C-methyl-, may involve biocatalytic processes using engineered enzymes that specifically methylate the 4’ position of uridine. These biocatalysts can be derived from microorganisms that naturally produce nucleoside modifications. The process typically involves fermentation followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Uridine, 4’-C-methyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives with altered functional groups.
Reduction: Reduction reactions can modify the ribose ring or the uracil base.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uridine-5’-aldehyde, while reduction can produce dihydro-uridine derivatives .
Scientific Research Applications
Uridine, 4’-C-methyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified RNA molecules.
Biology: The compound is studied for its role in RNA stability and function.
Medicine: It is explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Uridine derivatives are used in the production of nucleic acid-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Uridine, 4’-C-methyl-, involves its incorporation into RNA, where it can influence RNA stability and translation efficiency. The methyl group at the 4’ position can affect the hydrogen bonding and base pairing properties of the nucleoside, leading to changes in RNA secondary structure and function. This modification can also impact the interaction of RNA with proteins and other molecules, thereby influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound without the 4’ methyl group.
5-Methyluridine: A derivative with a methyl group at the 5 position of the uracil base.
Pseudouridine: An isomer of uridine with a different glycosidic bond.
Uniqueness
Uridine, 4’-C-methyl-, is unique due to its specific methylation at the 4’ position, which can confer distinct biochemical properties compared to other uridine derivatives. This modification can enhance RNA stability and reduce immunogenicity, making it valuable for therapeutic applications .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-3-methyl-1-[(Z)-3-oxoprop-1-enyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O6/c1-11(6-15)8(17)7(16)9(19-11)13(4-3-5-14)10(18)12-2/h3-5,7-9,15-17H,6H2,1-2H3,(H,12,18)/b4-3-/t7-,8+,9-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWKINXGMPTJFH-VIILRJSNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N(/C=C\C=O)C(=O)NC)O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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